molecular formula C14H11NO3S2 B084588 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- CAS No. 92163-82-1

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-

Cat. No. B084588
CAS RN: 92163-82-1
M. Wt: 305.4 g/mol
InChI Key: VXEPQANTIWUZDC-UHFFFAOYSA-N
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Description

“2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .


Synthesis Analysis

The synthesis of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” and its derivatives involves complex chemical reactions. The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .


Molecular Structure Analysis

The molecular structure of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” are complex and involve various steps. The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” can be analyzed using various techniques. The 1,3,4-oxadiazole and 1,2,4-oxadiazole have favorable physical, chemical, and pharmacokinetic properties .

Advantages and Limitations for Lab Experiments

The advantages of using 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- in lab experiments include its high purity and stability, its ability to inhibit the activity of various enzymes and proteins, and its potential use as a fluorescent probe. The limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-. These include further studies to understand its mechanism of action, its potential use as a therapeutic agent for cancer and neurodegenerative diseases, and its potential use as a fluorescent probe for the detection of various biomolecules. Other future directions include the development of new synthesis methods for the compound and the optimization of its pharmacokinetic properties.

Synthesis Methods

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- can be synthesized using various methods. One of the commonly used methods is the reaction of 2-aminothiophenol with p-toluenesulfonyl chloride in the presence of a base. The reaction yields the desired product in good yield and purity. Other methods include the reaction of 2-mercaptobenzoic acid with p-toluenesulfonyl chloride and the reaction of 2-aminobenzenethiol with p-toluenesulfonyl chloride.

Scientific Research Applications

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- has been used in various fields of scientific research. It has been studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the activity of various enzymes and proteins that are involved in these diseases. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEPQANTIWUZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406730
Record name 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92163-82-1
Record name 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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